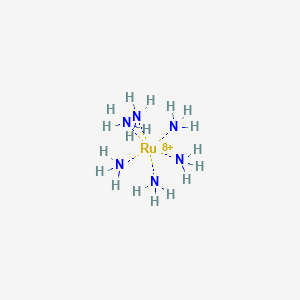
hexaammineruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaammineruthenium(2+) is a ruthenium coordination entity.
Applications De Recherche Scientifique
Electrochemical Applications
Hexaammineruthenium(II) has been utilized in electrochemical applications, specifically in the triggering of shrinking/swelling processes in thin gel layers on conducting surfaces. This is achieved by depositing negatively charged, pH-sensitive, very thin gel layers with accumulated hexaammineruthenium (II)/(III) on conducting surfaces, enabling control of layer thickness by changing the oxidation state of hexaammineruthenium (Marcisz, 2019). Additionally, hexaammineruthenium (II)/(III) has been used as an alternative redox-probe to Hexacyanoferrate (II)/(III) for stable impedimetric biosensing with gold electrodes. This application overcomes the problem of electrode corrosion caused by Hexacyanoferrate, offering a more stable measurement method for biosensing applications (Schrattenecker, 2019).
Chemical Reactions and Complexes
The reaction of hexaammineruthenium(II) with hydrochloric acid to form a chlorobridged ruthenium(II)–ruthenium(III) dimer has been characterized, providing insights into the chemistry of hexaammineruthenium(II) complexes (Bottomley, 1971). In another study, the binding site size of hexaammineruthenium(III) inside monolayers of DNA on gold was determined, revealing significant differences in binding site size compared to solution-phase DNA, which impacts the DNA coverage measurements at the electrode surface (Abi, 2020).
DNA Detection and Biosensing
Hexaammineruthenium (II)/(III) has been used in situ scanning tunneling microscopy imaging to identify single-strand DNA oligonucleotides, demonstrating its potential in DNA detection and biosensing applications (Grubb, 2006). Another study utilized hexaammineruthenium(III)/Nafion/ITO electrodes for the determination of lead(II) and cadmium(II) via anodic stripping voltammetry, showcasing its application in environmental monitoring (Palisoc, 2017).
Propriétés
Nom du produit |
hexaammineruthenium(II) |
|---|---|
Formule moléculaire |
H18N6Ru+8 |
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
azane;ruthenium(8+) |
InChI |
InChI=1S/6H3N.Ru/h6*1H3;/q;;;;;;+8 |
Clé InChI |
ONJLIDYLIGIVMY-UHFFFAOYSA-N |
SMILES canonique |
N.N.N.N.N.N.[Ru+8] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




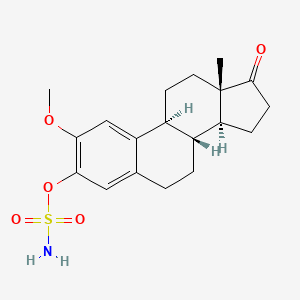
![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)
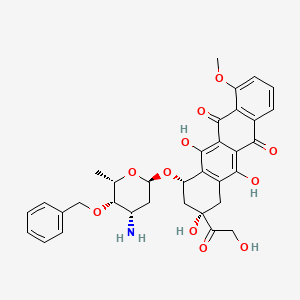
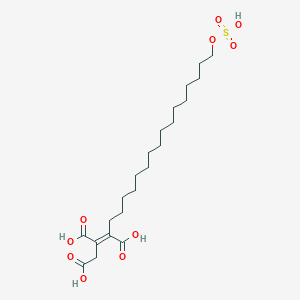
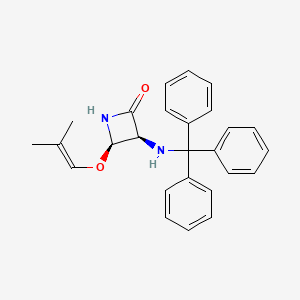
![N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide](/img/structure/B1242153.png)
![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)

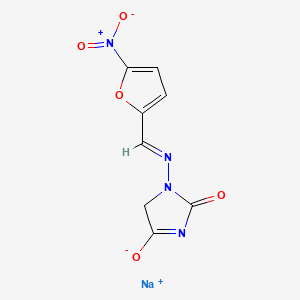
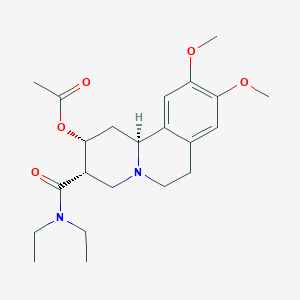
![O2-[3-(trifluoromethyl)benzoyl]pyrazine-2-carbohydroximamide](/img/structure/B1242159.png)
![N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1242160.png)
![2-methyl-N-[(5-nitro-2-furyl)methyleneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1242161.png)